molecular formula C6H12Cl2N4 B13519004 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride

5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride

Cat. No.: B13519004
M. Wt: 211.09 g/mol
InChI Key: UHTSXUMDEVLGNM-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.

    Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of the pyridazine derivative with formaldehyde and ammonia under acidic conditions.

    N-Methylation: The N-methylation of the aminomethyl group is carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of 5-(aminomethyl)-N-methylpyridazin-3-amine.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the aminomethyl and N-methyl groups allows for specific binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)pyridazin-3-amine
  • N-methylpyridazin-3-amine
  • 5-(aminomethyl)-N-ethylpyridazin-3-amine

Uniqueness

5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is unique due to the presence of both the aminomethyl and N-methyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

5-(aminomethyl)-N-methylpyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c1-8-6-2-5(3-7)4-9-10-6;;/h2,4H,3,7H2,1H3,(H,8,10);2*1H

InChI Key

UHTSXUMDEVLGNM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=CC(=C1)CN.Cl.Cl

Origin of Product

United States

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